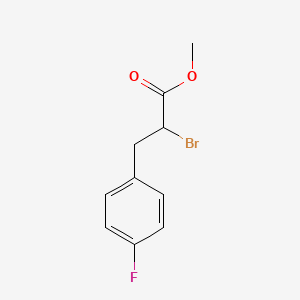

Methyl 2-bromo-3-(4-fluorophenyl)propanoate

Descripción general

Descripción

“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a chemical compound with the CAS Number: 82455-06-9 . It has a molecular weight of 261.09 . The IUPAC name for this compound is methyl 2-bromo-3-(4-fluorophenyl)propanoate .

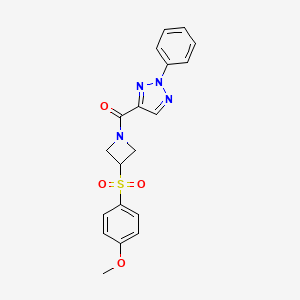

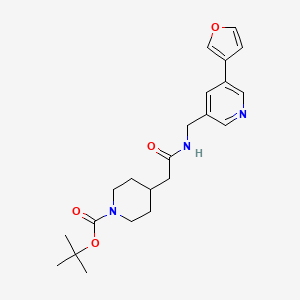

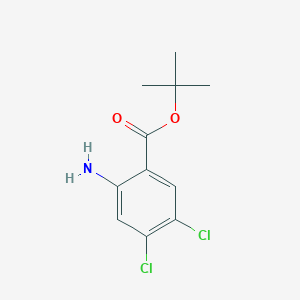

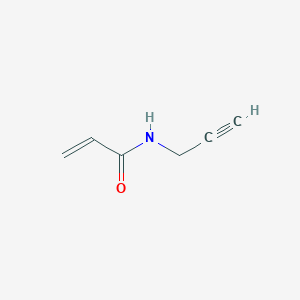

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3-(4-fluorophenyl)propanoate” can be represented by the SMILES stringO=C(OC)C(Br)CC(C=CC=C1)=C1F . The InChI code for this compound is 1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a solid at room temperature . It has a melting point of 113-114 degrees Celsius .Aplicaciones Científicas De Investigación

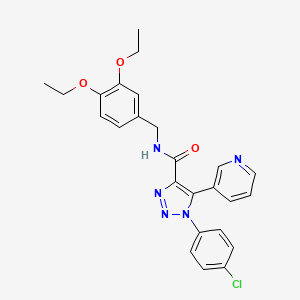

Synthesis and Antidepressive Activity

Methyl 2-bromo-3-(4-fluorophenyl)propanoate serves as a precursor in synthesizing compounds with potential antidepressant activities. For example, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized from a similar compound, demonstrating significant antidepressant activities in animal models (Yuan, 2012).

Chemical Synthesis and Pharmaceutical Applications

This chemical is utilized in the synthesis of various pharmaceutical compounds. A notable example includes the resolution of nonsteroidal antiandrogens for the treatment of androgen-responsive diseases, showcasing its role in producing medically significant substances (Tucker et al., 1988).

Electroreductive Radical Cyclization

In the field of organic chemistry, this compound plays a critical role in the electroreductive radical cyclization process. This technique, involving the use of nickel(I) catalysts, facilitates the formation of novel organic structures, demonstrating its utility in complex organic syntheses (Esteves et al., 2005).

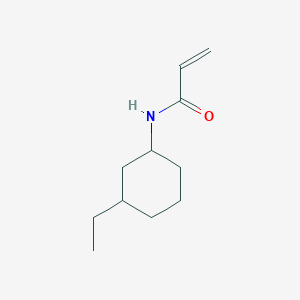

Copolymerization in Material Science

The compound is also used in the copolymerization of halogen phenyl-substituted methyl propenoates with styrene. This application is significant in material science for developing new polymers with varied properties, indicating its utility in advancing polymer chemistry (Kim et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-bromo-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLRZYMJAWLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-3-(4-fluorophenyl)propanoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2695731.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)